
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves the reaction of 4-chlorophenyl and 5-chloro-8-quinolinyl derivatives with phosphoric acid under specific conditions . The reaction typically requires the presence of a catalyst such as 8-quinolinesulfonyltetrazolide (QS-te) to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphorylating agent, reacting with nucleosides like guanosine to form phosphate esters.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include phosphoric acid, nucleosides, and catalysts like QS-te . The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a phosphorylating agent in the synthesis of nucleoside phosphates, which are important intermediates in the production of nucleic acids.
Biology: The compound’s ability to modify nucleosides makes it valuable in studies involving DNA and RNA synthesis.
Medicine: Its role in nucleoside modification can be leveraged in the development of antiviral and anticancer therapies.
Industry: The compound’s reactivity and specificity make it useful in the production of various chemical intermediates and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate involves its role as a phosphorylating agent. It reacts with nucleosides to form phosphate esters, which are crucial intermediates in nucleic acid synthesis . The molecular targets include nucleosides like guanosine, and the pathways involved are those related to nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chlorophenyl-5-chloro-8-quinolinyl hydrogen phosphate include other phosphorylating agents such as:
Phenyl phosphate: A simpler phosphorylating agent with a phenyl group instead of the chlorophenyl and quinolinyl groups.
8-Quinolinyl phosphate: Lacks the chlorophenyl group but retains the quinolinyl moiety.
Chlorophenyl phosphate: Contains the chlorophenyl group but lacks the quinolinyl moiety.
The uniqueness of this compound lies in its dual functional groups (chlorophenyl and quinolinyl), which enhance its reactivity and specificity in phosphorylation reactions .
Eigenschaften
Molekularformel |
C15H10Cl2NO4P |
|---|---|
Molekulargewicht |
370.1 g/mol |
IUPAC-Name |
(4-chlorophenyl) (5-chloroquinolin-8-yl) hydrogen phosphate |
InChI |
InChI=1S/C15H10Cl2NO4P/c16-10-3-5-11(6-4-10)21-23(19,20)22-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H,(H,19,20) |
InChI-Schlüssel |
YYSQHCKKOXEXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(O)OC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


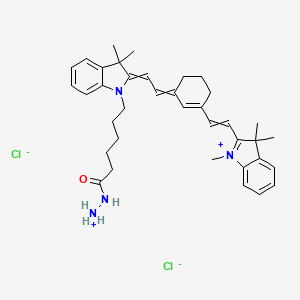
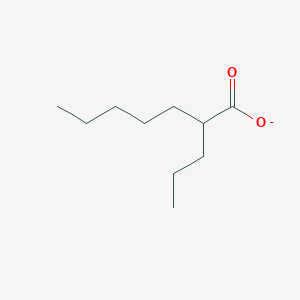

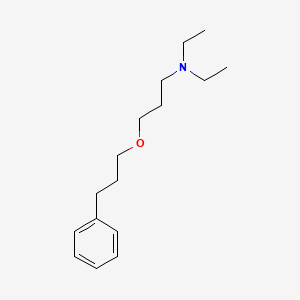


![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
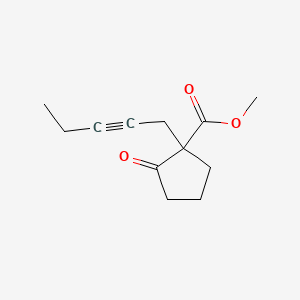
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)

![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
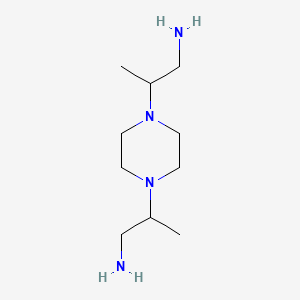
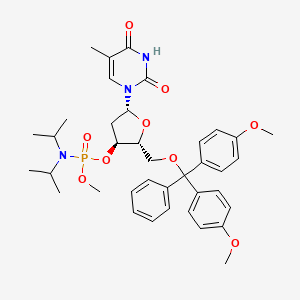
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
